molecular formula C22H20N4O2S2 B2867587 N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 502553-59-5

N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2867587
CAS No.: 502553-59-5
M. Wt: 436.55
InChI Key: ZTPOXVPRSONXFP-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research, primarily for its potential as a kinase inhibitor. The compound's structure incorporates a 1,2,4-triazole core, a privileged scaffold known for its diverse biological activities, which is further functionalized with phenyl and thiophen-2-yl substituents at the 4 and 5 positions, respectively. These features are commonly associated with molecules that target adenosine triphosphate (ATP)-binding sites of various protein kinases. The acetamide linker connected to a 4-methoxybenzyl group enhances the molecule's drug-like properties and potential for target interaction. Current research applications focus on investigating its efficacy and selectivity against a panel of kinases, with preliminary data suggesting potential for use as a tool compound in oncology research to probe signaling pathways involved in cell proliferation and survival. Its mechanism of action is hypothesized to involve competitive inhibition at the ATP-binding pocket, thereby modulating kinase activity and downstream signaling cascades. Researchers are utilizing this compound in in vitro enzymatic assays and cell-based studies to elucidate novel mechanisms of kinase regulation and to explore its utility as a lead structure for the development of new therapeutic agents.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c1-28-18-11-9-16(10-12-18)14-23-20(27)15-30-22-25-24-21(19-8-5-13-29-19)26(22)17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPOXVPRSONXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and antiparasitic properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound's molecular formula is C19H20N4O2SC_{19}H_{20}N_4O_2S with a molecular weight of approximately 436.6 g/mol. Its structure features a methoxyphenyl group and a triazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound:

  • In Vitro Studies : The compound has shown significant inhibitory effects against a range of bacterial strains. For instance, it exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics against Gram-positive and Gram-negative bacteria. Specific MIC values reported include:
    • Staphylococcus aureus : 32 µg/mL
    • Escherichia coli : 16 µg/mL
    • Pseudomonas aeruginosa : 64 µg/mL
    These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

The antifungal activity of this compound has also been investigated:

  • Comparative Analysis : In studies comparing its efficacy to established antifungal agents like ketoconazole and fluconazole, this compound demonstrated promising results with MIC values ranging from 12.5 µg/mL to 50 µg/mL against various fungal strains including Candida albicans and Aspergillus niger .

Antiparasitic Activity

Research into the antiparasitic properties of the compound indicates potential effectiveness against several parasites:

  • Leishmaniasis Studies : In vitro assays revealed that the compound exhibits activity against Leishmania species, with IC50 values indicating significant inhibition of parasite growth at concentrations as low as 10 µg/mL .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

Structural ComponentContribution to Activity
Methoxy GroupEnhances lipophilicity and membrane permeability
Triazole MoietyKnown for broad-spectrum antimicrobial activity
Thiophen GroupContributes to antifungal properties

Case Studies

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound with a molecular weight of 436.6 g/mol . It is also known by other names, including N-(4-methoxybenzyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and AKOS001053398 .

Chemical Identifiers

Key identifiers for this compound include:

  • PubChem CID: 1051915
  • IUPAC Name: N-$$(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • InChI: InChI=1S/C22H20N4O2S2/c1-28-18-11-9-16(10-12-18)14-23-20(27)15-30-22-25-24-21(19-8-5-13-29-19)26(22)17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,23,27)
  • InChIKey: ZTPOXVPRSONXFP-UHFFFAOYSA-N
  • SMILES: COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4
  • CAS No.: 502553-59-5

Potential Applications in Cancer Therapy

While the primary application of this compound isn't explicitly detailed in the provided search results, the broader context of similar compounds suggests its potential use in cancer therapy . Research indicates that related compounds, such as pyrazolo-pyridines and thiazolidinone analogs, have demonstrated anticancer effects . These compounds can inhibit cancer cell lines, induce cell cycle arrest and apoptosis, and interfere with CDK2 and EGFR activity .

One study highlighted that specific compounds, like St.4 and St.5, exhibited significant cytotoxicity against MCF-7, Hela, and HCT116 cancer cell lines . Similarly, St.21 and St.22 showed strong inhibitory activity against CDK2 and EGFR, increasing the activity of caspases and cytochrome C levels in breast cancer cell lines . Another compound, St.25, displayed significant efficacy on several cell lines and induced cell cycle arrest specifically at the G2/M phase .

Structural Features and Anticancer Activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a common scaffold with several derivatives reported in the literature. Key structural variations among analogs include:

  • Triazole substituents : The 4-phenyl and 5-thiophen-2-yl groups on the triazole ring.
  • Acetamide side chain : The N-(4-methoxyphenyl)methyl group attached to the acetamide sulfur.
Table 1: Substituent Variations in Analogous Compounds
Compound Name (IUPAC) Triazole Substituents Acetamide Substituents Key Biological Activity Reference
Target Compound 4-phenyl, 5-thiophen-2-yl N-(4-methoxyphenyl)methyl Not directly reported
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-ethyl, 5-thiophen-2-yl N-(4-fluorophenyl) Antimicrobial (MIC: 12.5–25 µg/mL)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide N/A N-(4-chloro-2-nitrophenyl) Intermediate for heterocyclic synthesis
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides 5-pyridin-4-yl Variable N-aryl groups Antimicrobial, antioxidant, anti-inflammatory

Physicochemical Properties

  • Solubility : Methoxy groups generally enhance aqueous solubility compared to hydrophobic substituents (e.g., 4-chlorophenyl in ).

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